molecular formula C9H15NO3 B13467488 Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate

Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate

Katalognummer: B13467488
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: ZKUDIKVJRMLYNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro structure imparts unique chemical and physical properties, making it a valuable building block for the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . This approach utilizes readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, esterification, and purification through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate is unique due to its specific spiro structure and the presence of an ester functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

ethyl 2-oxa-7-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-9(4-10-7)5-12-6-9/h7,10H,2-6H2,1H3

InChI-Schlüssel

ZKUDIKVJRMLYNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2(CN1)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.